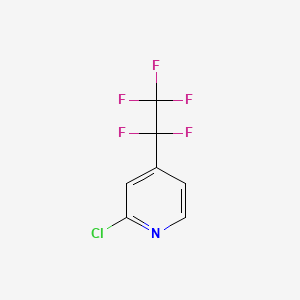

2-Chloro-4-(pentafluoroethyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-4-(pentafluoroethyl)pyridine is a laboratory chemical . It is also known as Pyridine, 2-chloro-4-(1,1,2,2,2-pentafluoroethyl) .

Molecular Structure Analysis

The molecular formula of 2-Chloro-4-(pentafluoroethyl)pyridine is C7H3ClF5N . The molecular weight is 231.550436 . Further details about its molecular structure are not available in the retrieved resources.Aplicaciones Científicas De Investigación

Catalytic Derivatization of Pentafluoropyridine

The study by Braun et al. (2006) explores the reactivity of a palladium fluoro complex towards silanes and Bu3SnCH=CH2, focusing on catalytic derivatization of pentafluoropyridine based on carbon-fluorine bond activation reactions. This research highlights the potential of using 2-Chloro-4-(pentafluoroethyl)pyridine in catalysis and the formation of new fluorinated pyridine derivatives, such as 4-vinyltetrafluoropyridine, through Stille cross-coupling reactions Braun, Izundu, Steffen, Neumann, Stammler, 2006.

Synthesis of Pentaarylpyridine

Doebelin et al. (2014) developed a route starting from commercially available 2-chloro-3-hydroxypyridine to synthesize the first prototypical pentaarylpyridine bearing five different substituents. This process involves five sequential but fully regiocontrolled Suzuki-Miyaura reactions, underlining the potential of 2-Chloro-4-(pentafluoroethyl)pyridine as a precursor in the synthesis of complex pyridine derivatives with significant photophysical properties Doebelin, Wagner, Bihel, Humbert, Kenfack, Mély, Bourguignon, Schmitt, 2014.

Reactions with Pyridinols

Ranjbar‐Karimi et al. (2017) investigated the reactions of pentafluoro- and pentachloropyridines with pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol. Their research provides insights into the reactivity of 2-Chloro-4-(pentafluoroethyl)pyridine with different nucleophiles, leading to a variety of products and showcasing the versatility of this compound in synthesizing fluorinated pyridine derivatives Ranjbar‐Karimi, Davodian, Mehrabi, 2017.

Synthesis of Key Intermediates for Herbicides

Hang-dong (2010) focused on the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for the production of the highly efficient herbicide trifloxysulfuron. This work illustrates the application of 2-Chloro-4-(pentafluoroethyl)pyridine in the synthesis of agricultural chemicals, highlighting its role in producing compounds with enhanced performance and stability Hang-dong, 2010.

Deoxyfluorination of Carboxylic Acids

Brittain and Cobb (2021) described the use of pentafluoropyridine in the deoxyfluorination of carboxylic acids to acyl fluorides, demonstrating a novel application of fluorinated pyridines in facilitating the formation of acyl fluorides under mild conditions. This method opens up new avenues for synthesizing amides and other functional groups, emphasizing the utility of 2-Chloro-4-(pentafluoroethyl)pyridine in organic synthesis Brittain, Cobb, 2021.

Safety And Hazards

2-Chloro-4-(pentafluoroethyl)pyridine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed . Safety measures include washing thoroughly after handling, avoiding ingestion and inhalation, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

2-chloro-4-(1,1,2,2,2-pentafluoroethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF5N/c8-5-3-4(1-2-14-5)6(9,10)7(11,12)13/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPYPPJNGBTUKNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(C(F)(F)F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF5N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(pentafluoroethyl)pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(3-nitrophenyl)ethanediamide](/img/structure/B2838464.png)

![4-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine](/img/structure/B2838472.png)

![(2R,3R)-N-[2-(Cyanomethylamino)-2-oxoethyl]-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2838474.png)

![N-[(5-Ethylsulfonylthiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2838476.png)

![2-methoxy-N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2838480.png)